Aluminum acetate

Cat. No. B085560

Key on ui cas rn:

139-12-8

M. Wt: 87.03 g/mol

InChI Key: HDOAYHNQJVFBOY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05250569

Procedure details

97.85 g of lemon-flavored hard candy stock was placed in an aluminum pan and heated at 210° F. to a mobile syrup. To this hot stock was added 2.15 g of a dry, finely-ground mixture containing 0.76 g of Al(CH3CO2)3 and 1.39 g of anhydrous glycine, C2H5NO2. The dry component was evenly distributed in the melted stock by thorough mixing and the product was poured onto a greased aluminum pan, forming a circular mass approximately 4 mm thick. As it cooled toward room temperature, it was scored with a lightly greased knife into pieces approximately 1.5 cm square. On cooling to room temperature, the squares were easily broken out of the mass. The yield was 33 pieces with an average weight of 2.4 g. The aluminum content was 1.0 mg per gram and glycine content was 13.9 mg per gram. The molar ratio of glycine to aluminum was 5 to 1. The flavor was very pleasant, without unpleasant aftertaste, and with an astringent mouth-feel.

[Compound]

Name

Al(CH3CO2)3

Quantity

0.76 g

Type

reactant

Reaction Step Two

Name

C2H5NO2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Aluminum Acetate

Identifiers

|

REACTION_CXSMILES

|

[Al:1].N[CH2:3][C:4]([OH:6])=[O:5].C([N+]([O-])=O)C>>[C:4]([O-:6])(=[O:5])[CH3:3].[Al+3:1].[C:4]([O-:6])(=[O:5])[CH3:3].[C:4]([O-:6])(=[O:5])[CH3:3] |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step Two

[Compound]

|

Name

|

Al(CH3CO2)3

|

|

Quantity

|

0.76 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.39 g

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)O

|

|

Name

|

C2H5NO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[N+](=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

210 °F

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this hot stock was added 2.15 g of a dry, finely-ground mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by thorough mixing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

forming a circular mass approximately 4 mm thick

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

As it cooled toward room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling to room temperature

|

Outcomes

Product

|

Name

|

Aluminum Acetate

|

|

Type

|

|

|

Smiles

|

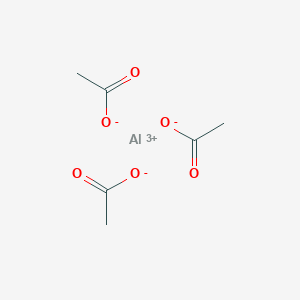

C(C)(=O)[O-].[Al+3].C(C)(=O)[O-].C(C)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |